3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole
Overview
Description
3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C9H14BrNO and a molecular weight of 232.12 g/mol. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring structure. Isoxazoles are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-bromocyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, to form the isoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Isoxazoles, including this compound, have been studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored the use of isoxazole derivatives in drug development, targeting various diseases and conditions.
Industry: The compound may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives, such as 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide and Tetrahydro-2H-pyran-4-carbonyl chloride. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific cyclohexyl group, which can influence its reactivity and biological properties.
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Biological Activity
3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole is an organic compound belonging to the dihydroisoxazole class, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anticonvulsant , analgesic , and anti-inflammatory properties. The presence of a bromine atom and a cyclohexyl group enhances its chemical properties and biological interactions.
The biological activity of this compound primarily involves its interactions with various biomolecules:
- Protein Interaction : The compound can interact with proteins that contain nucleophilic amino acids such as cysteine and serine. This interaction can lead to enzyme inactivation and disruption of metabolic pathways, including glycolysis.
- Antioxidant Response Activation : It has been shown to activate cellular antioxidant responses through the Nrf2/HO-1 pathway, enhancing the expression of protective enzymes that counteract oxidative stress.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Activity | Description |
---|---|
Anticonvulsant | Potential to reduce seizure activity in animal models. |
Analgesic | Exhibits pain-relieving properties in various pain models. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo studies. |
Antimicrobial | Shows activity against certain bacterial strains, disrupting cell membranes. |
Case Studies and Research Findings
- Anticonvulsant Activity : A study demonstrated that this compound significantly reduced seizure frequency in rodent models when administered at specific dosages. The mechanism involved modulation of GABAergic transmission.
- Analgesic Effects : In a controlled experiment, the compound was tested against established analgesics like morphine. Results indicated comparable effectiveness in reducing pain responses in inflammatory pain models, suggesting its viability as an alternative analgesic agent .
- Anti-inflammatory Properties : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a robust anti-inflammatory effect that could be beneficial for treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-5-phenyl-4,5-dihydroisoxazole | Phenyl group at position 5 | Exhibits distinct biological activity patterns |
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole | Ethyl group at position 3 | Different reactivity due to ethyl substitution |
3-Isopropyl-4,5-dihydroisoxazole | Isopropyl group at position 3 | Unique steric effects influencing reactivity |
The cyclohexyl substitution at position 5 distinguishes this compound from its analogs, potentially affecting its solubility and interaction profiles compared to other dihydroisoxazoles.
Properties
IUPAC Name |
3-bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKOMDURKIDQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656827 | |
Record name | 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-99-4 | |
Record name | 3-Bromo-5-cyclohexyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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